molecular formula C7H10BNO2 B13453352 (2-Amino-4-methylphenyl)boronic acid

(2-Amino-4-methylphenyl)boronic acid

Cat. No.: B13453352
M. Wt: 150.97 g/mol
InChI Key: OBKFYMDHRFVVQC-UHFFFAOYSA-N
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Description

(2-Amino-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with an amino group and a methyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methylphenyl)boronic acid typically involves the reaction of 2-amino-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow processes to enhance efficiency and yield. The use of protective groups, such as pinacol esters, can also be employed to stabilize the boronic acid during synthesis and storage .

Mechanism of Action

Comparison with Similar Compounds

Q & A

Q. Basic: What are the optimal synthetic routes for (2-Amino-4-methylphenyl)boronic acid, and how can purity be validated?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, starting with halogenated aromatic precursors. A common approach includes:

Borylation via Miyaura Borylation : Reaction of 2-amino-4-methylbromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

Protection/Deprotection of Amino Groups : To prevent undesired side reactions, the amino group may be protected (e.g., with Boc groups) during synthesis and later deprotected under acidic conditions .

Purity Validation :

  • LC-MS/MS : Highly sensitive triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode can detect impurities at sub-ppm levels. This method avoids derivatization and reduces sample preparation time .
  • ¹H/¹¹B NMR Spectroscopy : Confirms structural integrity and quantifies residual solvents or byproducts .

Q. Basic: Which analytical techniques are most effective for characterizing boronic acid derivatives?

Methodological Answer:
Key techniques include:

  • MALDI-TOF Mass Spectrometry : Effective for sequencing boronic acid-containing peptides. Derivatization with diols (e.g., pinacol) prevents boroxine formation, enabling accurate mass analysis .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics of boronic acids with glycoproteins or diol-containing molecules. SPR can quantify association/dissociation rates in real time .
  • HPLC with Fluorescence Detection : Used for quantifying boronic acid-drug conjugates, especially when paired with pre-column derivatization .

Q. Advanced: How do secondary interactions affect boronic acid-based glycoprotein binding studies, and how can these be mitigated?

Methodological Answer:
Non-specific secondary interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity in glycoprotein capture. For example, RNAse B binding to boronic acid surfaces is influenced by buffer pH and ionic strength .

Mitigation Strategies :

  • Buffer Optimization : Use high-pH borate buffers (pH ≥ 8.5) to enhance boronate ester formation while minimizing non-specific interactions .
  • Surface Modification : Introduce hydrophilic spacers (e.g., carboxymethyl dextran) to reduce hydrophobic interactions .

Q. Advanced: What strategies address boroxine formation during mass spectrometric analysis of boronic acids?

Methodological Answer:
Boroxine formation (dehydration/trimerization) complicates MS analysis. Solutions include:

  • Derivatization : Convert boronic acids to stable esters using diols (e.g., pinacol) or 2,5-dihydroxybenzoic acid (DHB), which also acts as a MALDI matrix .
  • On-Plate Esterification : Mix samples directly with DHB on the MALDI plate for in situ derivatization, simplifying workflow .

Q. Advanced: How to design boronic acid derivatives for targeted anticancer activity?

Methodological Answer:

  • Bioisosteric Replacement : Replace carboxyl or hydroxyl groups in lead compounds with boronic acid moieties to enhance binding to proteases (e.g., proteasome inhibitors) .
  • Structure-Activity Relationship (SAR) Studies : Test analogs with varying substituents (e.g., trifluoromethyl or methyl groups) on the phenyl ring. For instance, (2-Amino-4-(trifluoromethyl)phenyl)boronic acid shows enhanced lipophilicity and cellular uptake .
  • In Silico Screening : Use molecular docking to predict binding affinity to targets like EGFR or HER2 .

Q. Advanced: What are the kinetic considerations in boronic acid-diol binding for sensor development?

Methodological Answer:
Binding kinetics determine sensor response time. Key findings:

  • Stopped-Flow Kinetics : Reveals that boronic acid-sugar binding (e.g., with D-fructose) reaches equilibrium in seconds. kon values correlate with thermodynamic affinity (fructose > glucose) .
  • pH Dependence : Binding is faster at physiological pH (7.4) due to optimal boronate anion formation .

Design Implications :

  • Prioritize boronic acids with electron-withdrawing substituents (e.g., -CF₃) to enhance kon .
  • Use fluorescence quenching assays for real-time monitoring .

Properties

Molecular Formula

C7H10BNO2

Molecular Weight

150.97 g/mol

IUPAC Name

(2-amino-4-methylphenyl)boronic acid

InChI

InChI=1S/C7H10BNO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,9H2,1H3

InChI Key

OBKFYMDHRFVVQC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C)N)(O)O

Origin of Product

United States

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